4'-(Phenylazo)benzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Phenylazo)benzanilide is an organic compound characterized by the presence of an azo group (-N=N-) linking a phenyl ring to a benzanilide moiety This compound is notable for its vibrant color, which makes it useful in dye and pigment industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-(Phenylazo)benzanilide can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with benzanilide in an alkaline medium to form 4’-(Phenylazo)benzanilide.
Industrial Production Methods: Industrial production of 4’-(Phenylazo)benzanilide follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-(Phenylazo)benzanilide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: The major products are aniline derivatives.
Substitution: Depending on the substituents introduced, various substituted benzanilides can be formed.
Wissenschaftliche Forschungsanwendungen
4’-(Phenylazo)benzanilide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 4’-(Phenylazo)benzanilide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzanilide: Lacks the azo group, making it less reactive in certain chemical reactions.
4-(Phenylazo)aniline: Similar structure but lacks the benzanilide moiety, affecting its chemical properties and applications.
4-(Phenylazo)benzoic acid: Contains a carboxylic acid group instead of the amide group, leading to different reactivity and applications.
Uniqueness: 4’-(Phenylazo)benzanilide is unique due to the presence of both the azo group and the benzanilide moiety, which confer distinct chemical properties and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
32299-80-2 |
---|---|
Molekularformel |
C19H15N3O |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H15N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h1-14H,(H,20,23) |
InChI-Schlüssel |
NKCPEECGSZPJBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.